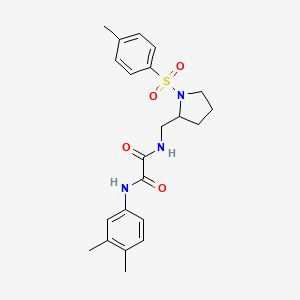![molecular formula C18H22N6O2S B2591422 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097902-31-1](/img/structure/B2591422.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide" is a complex organic compound known for its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique structure with a thiazole ring and a cyclopenta[c]pyridazine moiety, contributing to its diverse reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically begins with the preparation of the thiazole and cyclopenta[c]pyridazine intermediates. The thiazole ring can be synthesized through cyclization of appropriate α-haloketones with thiourea. The cyclopenta[c]pyridazine can be prepared via condensation of hydrazine derivatives with cyclopentanone.
Industrial Production Methods: The industrial production involves multi-step synthesis under optimized conditions to ensure high yield and purity. Parameters like temperature, solvent selection, and reaction time are critical to achieving the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation
Undergoes oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides and sulfones.
Reduction
Can be reduced, particularly at the carbonyl groups, resulting in corresponding alcohols.
Substitution
Nucleophilic substitution reactions at the thiazole and cyclopenta[c]pyridazine rings.
Common Reagents and Conditions:
Oxidizing agents
Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents
Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reactions
Use of alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Alcohol derivatives from reduction.
Various substituted derivatives depending on the nucleophile used in substitution.
Aplicaciones Científicas De Investigación
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide has found applications in:
Chemistry
As a reagent and intermediate in organic synthesis.
Biology
Potential bioactive compound for enzyme inhibition studies.
Medicine
Investigated for its pharmaceutical properties, including potential antimicrobial and anti-inflammatory activities.
Industry
Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. For example, the thiazole ring can interact with enzymes, modulating their activity. The mechanism may involve inhibition of enzyme active sites or alteration of protein functions. Pathways include binding to specific receptors or interacting with cellular components, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Compared to other thiazole and cyclopenta[c]pyridazine derivatives, N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide stands out due to its combined structural features, which confer unique reactivity and application potential.
Similar Compounds:
Thiazole derivatives
2-Aminothiazole, Benzothiazole
Cyclopenta[c]pyridazine derivatives
5,6-Dihydropyridazine, Pyridazine-3-carboxamide derivatives
Hope this satisfies your curiosity! Anything else you'd like to explore?
Propiedades
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c19-15(25)9-13-10-27-18(20-13)21-17(26)11-4-6-24(7-5-11)16-8-12-2-1-3-14(12)22-23-16/h8,10-11H,1-7,9H2,(H2,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRHFRYQDIYDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)


![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
![[(E)-{[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}amino]thiourea](/img/structure/B2591348.png)

![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/new.no-structure.jpg)



![(2E)-2-cyano-3-(2-propoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2591360.png)
![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2591361.png)

